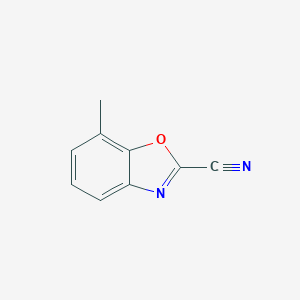
2-Cyano-7-methylbenzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-7-methylbenzoxazole is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. It is commonly used as a fluorescent probe in biochemical assays and has been studied for its potential as a therapeutic agent in various diseases.
Mécanisme D'action
The mechanism of action of 2-Cyano-7-methylbenzoxazole is not fully understood, but it is believed to function as a fluorescent probe by binding to specific biomolecules and emitting a signal upon excitation. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-Cyano-7-methylbenzoxazole can interact with various biomolecules, including proteins, nucleic acids, and lipids, and alter their functions. It has also been shown to have antioxidant and anti-inflammatory effects, which may protect cells from oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Cyano-7-methylbenzoxazole in lab experiments is its high sensitivity and specificity as a fluorescent probe. It can also be easily synthesized and purified, making it a cost-effective tool for research. However, its potential toxicity and limited solubility in aqueous solutions may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on 2-Cyano-7-methylbenzoxazole. These include further optimization of its synthesis and purification methods, exploring its potential as a therapeutic agent in various diseases, and developing new applications for its use as a fluorescent probe in biochemical assays. Additionally, more research is needed to fully understand its mechanism of action and biochemical effects.
Méthodes De Synthèse
The synthesis of 2-Cyano-7-methylbenzoxazole can be achieved through several methods, including the condensation of 2-aminophenol with cyanoacetic acid followed by cyclization, or the reaction of 2-hydroxyacetophenone with cyanoacetic acid and ammonium acetate. The yield and purity of the compound can be optimized through careful control of reaction conditions and purification techniques.
Applications De Recherche Scientifique
2-Cyano-7-methylbenzoxazole has been widely used in scientific research as a fluorescent probe for detecting various biomolecules, including proteins, nucleic acids, and lipids. It has also been studied for its potential as a therapeutic agent in cancer, Alzheimer's disease, and other neurodegenerative disorders. Additionally, it has been used as an analytical tool for studying enzyme kinetics and drug interactions.
Propriétés
Numéro CAS |
137426-83-6 |
|---|---|
Nom du produit |
2-Cyano-7-methylbenzoxazole |
Formule moléculaire |
C9H6N2O |
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
7-methyl-1,3-benzoxazole-2-carbonitrile |
InChI |
InChI=1S/C9H6N2O/c1-6-3-2-4-7-9(6)12-8(5-10)11-7/h2-4H,1H3 |
Clé InChI |
LRRWUNAPTPQVDP-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)N=C(O2)C#N |
SMILES canonique |
CC1=C2C(=CC=C1)N=C(O2)C#N |
Synonymes |
2-Benzoxazolecarbonitrile, 7-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



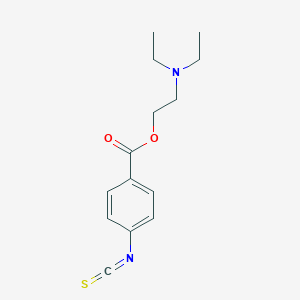

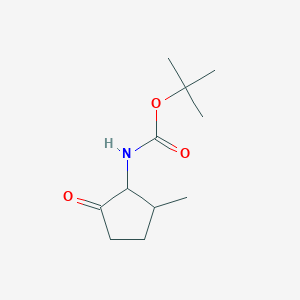

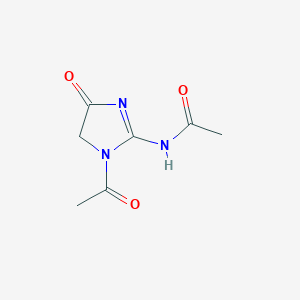


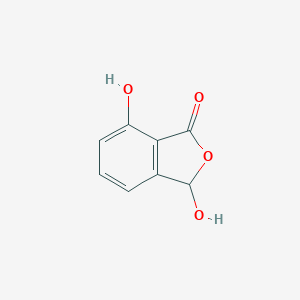
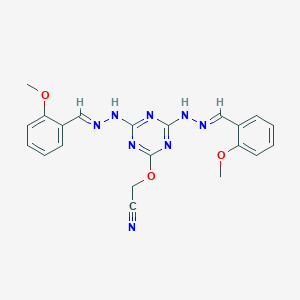
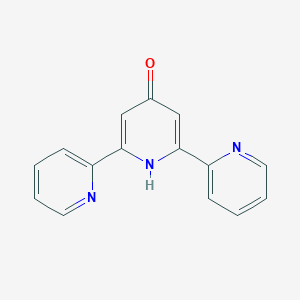
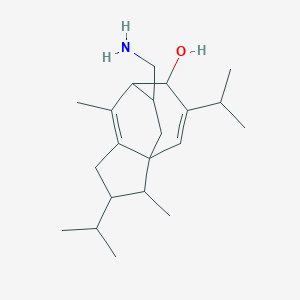
![3-(1,3-Benzodioxol-5-yl)-4,12,14-trioxa-6-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),9,11(15)-trien-5-one](/img/structure/B145383.png)
![Methyl (11S,12R,13S)-8-acetyl-11,12-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate](/img/structure/B145385.png)
